molecular formula C20H26O3Si B3370559 (tert-Butyl-diphenyl-silanyloxy)-acetic acid ethyl ester CAS No. 441784-83-4

(tert-Butyl-diphenyl-silanyloxy)-acetic acid ethyl ester

Cat. No. B3370559
M. Wt: 342.5 g/mol
InChI Key: QVSJNHCPNBUOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449468B2

Procedure details

To a 500ml round-bottom flask equipped with a magnetic stir-bar, N2inlet was added ethyl glycolate (10g, 96.0mmoles, 1eq) and dry CH2Cl2(200ml, 0.5M). This was followed by the addition of triethylamine (40ml, 0.288moles, 3eq) and DMAP (1.17g, 9.6mmoles, 10mol %) followed by the dropwise addition of TBDPSCl (27.5ml, 0.106moles, 1.1eq) in dry CH2Cl2(20ml). The reaction mixture was allowed to stir at room temperature overnight at which time the reaction mixture was diluted with CH2Cl2and washed with 1N HCl, saturated sodium bicarbonate, H2O and dried over Na2SO4. After filtration the volatiles were removed in vacuo to yield 30g (91%) of titled compound.
Quantity
96 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.17 g
Type
catalyst
Reaction Step Two
Quantity
27.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH2:2][OH:3].C(N(CC)CC)C.[CH3:15][C:16]([Si:19](Cl)([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)([CH3:18])[CH3:17]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[Si:19]([O:3][CH2:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])([C:16]([CH3:18])([CH3:17])[CH3:15])([C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
96 mmol
Type
reactant
Smiles
C(CO)(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.17 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
27.5 mL
Type
reactant
Smiles
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight at which time the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500ml round-bottom flask equipped with a magnetic stir-bar
ADDITION
Type
ADDITION
Details
was diluted with CH2Cl2and
WASH
Type
WASH
Details
washed with 1N HCl, saturated sodium bicarbonate, H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration the volatiles
CUSTOM
Type
CUSTOM
Details
were removed in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%
Name
Type
product
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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